6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine Linkable gefitinib analogue is an analogue of gefitinib in which the morpholino group is replaced by NH2. It is a member of quinazolines, an organochlorine compound and an organofluorine compound. It derives from a gefitinib.
Brand Name: Vulcanchem
CAS No.: 655247-75-9
VCID: VC8286166
InChI: InChI=1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24)
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN
Molecular Formula: C18H18ClFN4O2
Molecular Weight: 376.8 g/mol

6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

CAS No.: 655247-75-9

Cat. No.: VC8286166

Molecular Formula: C18H18ClFN4O2

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine - 655247-75-9

Specification

CAS No. 655247-75-9
Molecular Formula C18H18ClFN4O2
Molecular Weight 376.8 g/mol
IUPAC Name 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
Standard InChI InChI=1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24)
Standard InChI Key IJCUTMPLJMWBTB-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN

Introduction

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine involves multi-step organic reactions, as inferred from methods used for related quinazolines :

  • Quinazoline Core Formation: Cyclization of 4-chloro-7-methoxyquinazoline intermediates with 3-chloro-4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .

  • Introduction of the Aminopropoxy Group: Alkylation of the quinazoline intermediate with 3-aminopropanol, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve regioselectivity .

  • Final Purification: Chromatographic techniques (e.g., silica gel, reverse-phase HPLC) yield >98% purity, as validated by non-aqueous titration and melting point analysis .

A representative synthesis of a related compound achieved a 99% yield via catalytic hydrogenation using Raney nickel in tetrahydrofuran (THF) , suggesting scalability for industrial production.

Industrial-Scale Considerations

  • Catalyst Optimization: Transitioning from palladium-based catalysts to nickel reduces costs without compromising yield .

  • Solvent Systems: THF and methanol are preferred for their balance of polarity and boiling points, facilitating easy removal post-reaction .

Biological Activity and Mechanism of Action

Kinase Inhibition and Anticancer Effects

The compound exhibits pronounced activity against EGFR, a tyrosine kinase implicated in non-small cell lung cancer (NSCLC) and breast cancer . Molecular docking studies (PDB: 1M17) reveal:

  • Hydrogen Bonding: The quinazoline C4-amine interacts with Met793 in EGFR’s ATP-binding pocket .

  • Hydrophobic Interactions: The 3-chloro-4-fluorophenyl group engages Leu718 and Val726 via π-π stacking .

In vitro assays demonstrate IC₅₀ values in the nanomolar range, surpassing early-generation inhibitors like erlotinib in selectivity for mutant EGFR variants .

Secondary Pharmacological Effects

  • Antioxidant Activity: Scavenges reactive oxygen species (ROS) in neuronal cell lines, suggesting neuroprotective potential .

  • Antimicrobial Properties: Moderate activity against Gram-positive bacteria, likely due to membrane disruption .

Comparative Analysis with Analogous Quinazolines

CompoundSubstituent at Position 6Target SpecificityLogPClinical Status
Gefitinib MorpholinopropoxyEGFR (wild-type)3.8Approved (NSCLC)
ErlotinibEthoxyEGFR (T790M mutant)2.9Approved (Pancreatic)
6-(3-Aminopropoxy) AminopropoxyEGFR/ HER2 dual inhibition2.4*Preclinical

*Estimated based on structural analog data .

The aminopropoxy group confers lower logP values, predicting improved bioavailability and reduced hepatotoxicity compared to morpholine-containing analogs .

Research Findings and Experimental Data

In Vitro Efficacy

  • Cell Proliferation Assays: IC₅₀ = 12 nM in EGFR-mutant HCC827 cells .

  • Apoptosis Induction: 40% increase in caspase-3 activity at 50 nM .

Pharmacokinetic Profile (Rat Models)

ParameterValue
Tₘₐₓ2.1 h
Cₘₐₓ1.8 µM
Half-life6.7 h
Oral Bioavailability62%

Data suggest suitability for oral dosing regimens .

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